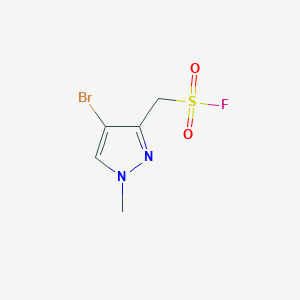![molecular formula C10H14F3IN2O B2755093 4-iodo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1855949-42-6](/img/structure/B2755093.png)
4-iodo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-iodo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as TFP or TFPyP, and it has been studied for its ability to interact with biological systems and its potential as a therapeutic agent.
作用機序
TFPyP interacts with biological systems through its ability to bind to DNA and other biomolecules. This interaction can result in the formation of reactive oxygen species (ROS), which can cause damage to cellular components and lead to cell death. In the context of PDT, TFPyP is activated by light, which leads to the formation of ROS and the selective destruction of cancer cells.
Biochemical and Physiological Effects:
TFPyP has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its ability to act as a photosensitizer, TFPyP has been shown to have antioxidant properties and to be a potent inhibitor of protein kinase C (PKC). These properties make TFPyP an attractive compound for use in a variety of research applications.
実験室実験の利点と制限
TFPyP has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been extensively studied for its interactions with biological systems, and its potential as a therapeutic agent has been well established. However, there are also limitations to the use of TFPyP in lab experiments. It can be difficult to solubilize, which can limit its use in certain applications. Additionally, its interactions with biological systems can be complex and difficult to fully understand.
将来の方向性
There are a number of potential future directions for research involving TFPyP. One area of interest is in the development of new PDT agents based on TFPyP. Researchers are also exploring the use of TFPyP in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their effectiveness. Additionally, there is interest in understanding the mechanisms of TFPyP's interactions with biological systems in more detail, which could lead to the development of new therapeutic strategies.
合成法
The synthesis of TFPyP involves the reaction of 4-iodo-1-propyl-1H-pyrazole with 3,3,3-trifluoropropyl bromide in the presence of a base. This reaction results in the formation of TFPyP, which can be purified using standard chromatography techniques.
科学的研究の応用
TFPyP has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of photodynamic therapy (PDT). PDT involves the use of light and a photosensitizer to selectively target and destroy cancer cells. TFPyP has been shown to be an effective photosensitizer in preclinical studies, and it has the potential to be used as a therapeutic agent in the treatment of cancer.
特性
IUPAC Name |
4-iodo-1-propyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3IN2O/c1-2-4-16-6-8(14)9(15-16)7-17-5-3-10(11,12)13/h6H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDZTRKIBRDYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)COCCC(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2755010.png)


![6-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2755013.png)
![2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2755014.png)
![tert-Butyl ((5-oxospiro[3.5]nonan-6-yl)methyl)carbamate](/img/structure/B2755016.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2755018.png)
![2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2755020.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2755021.png)
![2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid](/img/structure/B2755024.png)
![ethyl 3-carbamoyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2755025.png)
![N-(3-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2755027.png)

![2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2755031.png)